molecular formula C19H20N2O3 B13736943 butyl 4-(3-methoxyindazol-1-yl)benzoate CAS No. 20943-49-1

butyl 4-(3-methoxyindazol-1-yl)benzoate

Cat. No.: B13736943
CAS No.: 20943-49-1
M. Wt: 324.4 g/mol
InChI Key: LYGMPMRHVUJMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-(3-methoxyindazol-1-yl)benzoate is a chemical compound with the molecular formula C19H20N2O3 It is a derivative of benzoic acid and indazole, featuring a butyl ester group and a methoxyindazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 4-(3-methoxyindazol-1-yl)benzoate typically involves the esterification of 4-(3-methoxyindazol-1-yl)benzoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-(3-methoxyindazol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The indazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 4-(3-hydroxyindazol-1-yl)benzoate.

    Reduction: Formation of butyl 4-(3-methoxyindazol-1-yl)benzyl alcohol.

    Substitution: Formation of halogenated derivatives of the indazole ring.

Scientific Research Applications

Butyl 4-(3-methoxyindazol-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyl 4-(3-methoxyindazol-1-yl)benzoate involves its interaction with specific molecular targets. The indazole moiety can bind to enzymes or receptors, modulating their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Butyl benzoate: Lacks the indazole moiety, making it less complex.

    4-(3-methoxyindazol-1-yl)benzoic acid: Lacks the butyl ester group, affecting its solubility and reactivity.

    Methyl 4-(3-methoxyindazol-1-yl)benzoate: Similar structure but with a methyl ester group instead of a butyl ester.

Uniqueness

Butyl 4-(3-methoxyindazol-1-yl)benzoate is unique due to the combination of the butyl ester and methoxyindazole groups. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

CAS No.

20943-49-1

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

butyl 4-(3-methoxyindazol-1-yl)benzoate

InChI

InChI=1S/C19H20N2O3/c1-3-4-13-24-19(22)14-9-11-15(12-10-14)21-17-8-6-5-7-16(17)18(20-21)23-2/h5-12H,3-4,13H2,1-2H3

InChI Key

LYGMPMRHVUJMFC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)OC

Origin of Product

United States

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